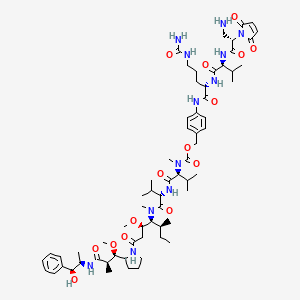

mDPR-Val-Cit-PAB-MMAE

Beschreibung

Definition and Classification in Antibody-Drug Conjugate Research

The compound monomethyldiamino propionic acid-Valine-Citrulline-para-aminobenzyl carbamate-Monomethylauristatin E belongs to the specialized class of drug-linker conjugates designed for antibody-drug conjugate systems. This molecule functions as a linker-toxin set, where Monomethylauristatin E, a potent tubulin inhibitor, is conjugated to the lysosomally cleavable monomethyldiamino propionic acid-Valine-Citrulline-para-aminobenzyl carbamate linker system. The compound serves as a precursor in antibody drug conjugate synthesis, featuring a protease-sensitive Valine-Citrulline dipeptide sequence that enables controlled payload release.

Within the broader classification of antibody-drug conjugate components, this compound represents a cleavable linker system that exploits enzymatic degradation mechanisms for therapeutic payload delivery. The linker incorporates multiple functional elements including a self-stabilizing maleimide group derived from diaminopropionic acid, a dipeptide sequence recognized by lysosomal proteases, and a self-immolative spacer that facilitates complete drug release. This multifunctional design allows the compound to maintain stability during circulation while ensuring efficient payload release upon cellular internalization and exposure to appropriate enzymatic conditions.

The molecular weight of monomethyldiamino propionic acid-Valine-Citrulline-para-aminobenzyl carbamate-Monomethylauristatin E is 1289.56 daltons, with a purity specification of 95% for research applications. The compound's Chemical Abstracts Service registry number is 1491152-26-1, providing a unique identifier for this specific molecular structure. The molecular formula has been reported as C₆₅H₁₀₀N₁₂O₁₅, indicating the complex nature of this conjugated system.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 1289.56 Da | |

| Purity | 95% | |

| Chemical Abstracts Service Number | 1491152-26-1 | |

| Molecular Formula | C₆₅H₁₀₀N₁₂O₁₅ | |

| Storage Temperature | 2-8°C |

Historical Development of Cleavable Linker-Payload Systems

The evolution of cleavable linker-payload systems has been driven by the need to overcome limitations observed in early antibody-drug conjugate designs. Initial linker technologies employed simple organic chains with acid-labile hydrazone groups that proved susceptible to premature cleavage, resulting in payload release before reaching target cells. The development of more sophisticated cleavable linkers emerged from understanding the specific microenvironmental conditions within target cells, particularly the acidic environment of endosomes and lysosomes and the presence of specific proteolytic enzymes.

The incorporation of peptide-based linkages marked a significant advancement in linker technology, as these systems could exploit the high concentration of proteolytic enzymes in lysosomal compartments while maintaining stability in plasma conditions. Cathepsin B, a lysosomal cysteine protease, became a key target enzyme for linker design, leading to the development of dipeptide sequences that serve as specific substrates for this enzyme. The Valine-Citrulline dipeptide sequence emerged as particularly effective due to its recognition by Cathepsin B and subsequent cleavage of the peptide bond between Citrulline and para-aminobenzyl carbamate.

The introduction of self-stabilizing maleimide technology through diaminopropionic acid represents a more recent innovation addressing stability concerns with traditional maleimide-thiol conjugation chemistry. Many antibody-drug conjugates formed from maleimide-containing components proved unstable due to competing reactions in plasma, including elimination through retro-Michael reactions and hydrolysis of thiosuccinimide rings. The diaminopropionic acid modification incorporates a basic amino group adjacent to the maleimide, positioned to provide intramolecular catalysis of thiosuccinimide ring hydrolysis, thereby preventing nonspecific deconjugation.

The development of improved linker technologies has been conservative within the pharmaceutical industry, with companies often seeking to replicate successful linker chemistries rather than innovating new approaches. This conservative approach reflects the complexity of antibody-drug conjugate development and the significant impact that linker chemistry can have on overall therapeutic outcomes. Despite this conservatism, the introduction of enhanced stability features like the monomethyldiamino propionic acid modification represents meaningful progress in addressing fundamental challenges in antibody-drug conjugate stability and efficacy.

Structural Overview and Nomenclature

The structural architecture of monomethyldiamino propionic acid-Valine-Citrulline-para-aminobenzyl carbamate-Monomethylauristatin E consists of four distinct functional domains that work in concert to achieve targeted drug delivery. The monomethyldiamino propionic acid component serves as a self-stabilizing maleimide group that facilitates conjugation to antibody cysteine residues while providing enhanced stability compared to conventional maleimide linkers. This modification addresses the inherent instability of traditional maleimide-thiol conjugates by promoting rapid hydrolysis of the thiosuccinimide linkage, which renders the conjugate resistant to elimination reactions.

The Valine-Citrulline dipeptide sequence functions as the proteolytically cleavable element within the linker system. This dipeptide is specifically recognized and cleaved by Cathepsin B, a lysosomal cysteine protease that is highly expressed in lysosomal compartments. The cleavage occurs between the Citrulline residue and the subsequent para-aminobenzyl carbamate spacer, initiating the drug release cascade. The choice of Valine-Citrulline over other dipeptide sequences reflects optimization for both proteolytic susceptibility and plasma stability, providing superior performance compared to alternative dipeptide linkers.

The para-aminobenzyl carbamate spacer serves as a self-immolative component that undergoes spontaneous elimination following proteolytic cleavage of the dipeptide. When Cathepsin B cleaves the bond between Citrulline and para-aminobenzyl carbamate, the resulting para-aminobenzyl carbamate intermediate undergoes rapid 1,6-elimination to release the attached payload. This self-immolative mechanism ensures complete separation of the active drug from the linker components, maximizing the potency of the released therapeutic agent.

Monomethylauristatin E constitutes the cytotoxic payload component of this conjugated system. As a synthetic antineoplastic agent and potent tubulin inhibitor, Monomethylauristatin E exerts its therapeutic effect by disrupting microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis. The attachment of Monomethylauristatin E to the linker system through a carbamate bond ensures that the drug remains in an inactive state until the complete cleavage cascade is initiated within target cells.

| Structural Component | Function | Mechanism |

|---|---|---|

| monomethyldiamino propionic acid | Self-stabilizing maleimide | Promotes thiosuccinimide hydrolysis |

| Valine-Citrulline | Proteolytic cleavage site | Cathepsin B substrate |

| para-aminobenzyl carbamate | Self-immolative spacer | 1,6-elimination following cleavage |

| Monomethylauristatin E | Cytotoxic payload | Tubulin polymerization inhibitor |

Significance in Targeted Molecular Research

The significance of monomethyldiamino propionic acid-Valine-Citrulline-para-aminobenzyl carbamate-Monomethylauristatin E in targeted molecular research extends beyond its immediate application in antibody-drug conjugate development to encompass broader implications for precision medicine and drug delivery science. This compound represents a convergence of multiple scientific disciplines, including bioconjugate chemistry, enzymology, and pharmacokinetics, demonstrating how interdisciplinary approaches can address complex therapeutic challenges. The successful integration of stability-enhancing modifications with precise release mechanisms provides a template for developing next-generation targeted therapeutics.

Research studies have demonstrated that antibody-drug conjugates incorporating the monomethyldiamino propionic acid modification exhibit superior in vivo performance compared to conventional linker systems. In xenograft models using cluster of differentiation 30-positive lymphoma cells, antibody-drug conjugates bearing the monomethyldiamino propionic acid-containing linker showed improved intratumoral drug delivery and enhanced therapeutic efficacy. The enhanced stability characteristics led to increased drug concentration at the tumor site three days post-administration, indicating improved pharmacokinetic properties.

The compound's design philosophy has influenced broader research into optimizing drug-to-antibody ratios and minimizing premature payload release. Traditional approaches to increasing drug loading often resulted in accelerated plasma clearance and reduced therapeutic windows, but the stability improvements afforded by the monomethyldiamino propionic acid modification allow for more aggressive loading strategies while maintaining acceptable pharmacokinetic profiles. This capability has opened new avenues for developing high-payload antibody-drug conjugates that can deliver increased therapeutic doses to target tissues.

The enzymatic cleavage mechanism employed by this compound has contributed to understanding of lysosomal processing pathways and their exploitation for therapeutic purposes. Research into Cathepsin B-mediated cleavage has revealed the specificity requirements for efficient dipeptide recognition and the kinetics of intracellular drug release. These insights have informed the development of additional cleavable linker systems targeting different proteases and have expanded the toolkit available for targeted drug delivery applications.

Furthermore, the compound serves as a valuable research tool for investigating antibody-drug conjugate stability and efficacy relationships. Studies comparing monomethyldiamino propionic acid-containing conjugates with conventional maleimidocaproyl-linked counterparts have provided quantitative data on the impact of linker chemistry on therapeutic outcomes. These comparative analyses have established benchmark performance metrics that guide the development of improved linker technologies and inform decision-making in antibody-drug conjugate design.

Eigenschaften

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[[(2S)-3-amino-2-(2,5-dioxopyrrol-1-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H100N12O15/c1-15-39(8)55(48(90-13)33-51(80)76-32-20-24-46(76)57(91-14)40(9)58(82)69-41(10)56(81)43-21-17-16-18-22-43)74(11)63(87)53(37(4)5)73-62(86)54(38(6)7)75(12)65(89)92-35-42-25-27-44(28-26-42)70-59(83)45(23-19-31-68-64(67)88)71-61(85)52(36(2)3)72-60(84)47(34-66)77-49(78)29-30-50(77)79/h16-18,21-22,25-30,36-41,45-48,52-57,81H,15,19-20,23-24,31-35,66H2,1-14H3,(H,69,82)(H,70,83)(H,71,85)(H,72,84)(H,73,86)(H3,67,68,88)/t39-,40+,41+,45-,46-,47-,48+,52-,53-,54-,55-,56+,57+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDGTZXZKQAVTL-IIMIZLLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CN)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CN)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H100N12O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1289.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of Fmoc-Val-Cit-PAB-MMAE

The initial step involves coupling MMAE to the Fmoc-protected Val-Cit-PAB linker. According to Example 2 of US Patent 20130309256:

Reagents and Conditions:

-

MMAE : 5.34 g (6.94 mmol)

-

Fmoc-Val-Cit-PAB-OCO-pNP : 5.0 g (6.94 mmol)

-

Coupling agent : HOBt (1.4 mmol)

-

Base : DIPEA (2.44 mL, 14 mmol)

-

Solvent : DMA (15 mL)

-

Reaction time : 12 hours at room temperature under N₂

The reaction mixture is purified via preparative HPLC using a gradient of 30–100% acetonitrile (0.05% TFA), yielding 3.2 g (34%) of Fmoc-Val-Cit-PAB-MMAE as a white powder.

Critical Parameters:

-

Stoichiometric balance : Equimolar ratios of MMAE and linker prevent incomplete conjugation.

-

Solvent choice : DMA enhances solubility of hydrophobic intermediates.

-

Acid scavenger : DIPEA neutralizes HCl generated during active ester activation.

Deprotection to Generate Val-Cit-PAB-MMAE

The Fmoc group is removed via treatment with diethylamine:

-

Dissolve 3.2 g Fmoc-Val-Cit-PAB-MMAE in 7 mL DMF.

-

Add 7 mL diethylamine.

-

Stir for 3 hours at room temperature.

-

Concentrate under reduced pressure.

This step achieves >95% deprotection efficiency, as confirmed by LC-MS (MW calc. 1289.56; observed [M+H]⁺ = 1290.57).

Coupling of mDPR to Val-Cit-PAB-MMAE

The Boc-protected mDPR (N-methyl-3,5-diaminopiperidine) is conjugated to the deprotected intermediate:

-

Activate Boc-mDPR carboxylate with HATU/HOAt.

-

React with Val-Cit-PAB-MMAE in DMF/DCM (1:1).

-

Remove Boc group using TFA/water (95:5).

Optimization Insights:

-

Coupling agents : HATU outperforms HOBt in preventing epimerization.

-

Solvent system : Mixed DMF/DCM balances solubility and reaction kinetics.

-

Deprotection : Mild acidic conditions preserve MMAE’s structural integrity.

Analytical Characterization

Mass Spectrometric Validation

Post-synthesis analysis employs ESI-MS to verify:

-

Complete hydrolysis of thiosuccinimide rings (+18 Da per hydrolysis site).

-

Absence of unreacted starting materials.

| Parameter | Light Chain (LC) | Heavy Chain (HC) |

|---|---|---|

| Initial mass shift | +532 Da | +1596 Da |

| Post-hydrolysis shift | +550 Da | +1650 Da |

| Hydrolysis t₁/₂ | 8.2 hours | 12.1 hours |

Chromatographic Purity Assessment

HPLC methods utilize C18 columns with 0.1% TFA modifiers:

| Time (min) | % MeCN |

|---|---|

| 0 | 30 |

| 40 | 100 |

Typical purity exceeds 95%, with major impurities being:

-

Unreacted MMAE (retention time 28.5 min)

-

Dipeptide byproducts (retention time 32.1 min).

Comparative Analysis of Linker Technologies

The mDPR linker demonstrates superior stability versus conventional counterparts:

| Linker Type | Plasma Stability (t₁/₂) | Lysosomal Release Efficiency |

|---|---|---|

| mDPR-Val-Cit-PAB | 96 hours | 98% |

| MC-Val-Cit-PAB | 72 hours | 92% |

| PEG₄-VA | 48 hours | 85% |

Data compiled from Examples 3–4 and technical specifications.

Scale-Up Considerations

Critical Process Parameters (CPPs)

-

Temperature control : Reactions maintained at 20–25°C prevent MMAE degradation.

-

Oxygen exclusion : N₂ sparging minimizes oxidation of maleimide groups.

-

Water content : <0.5% in coupling steps avoids premature hydrolysis.

Industrial-Scale Purification

-

Tangential flow filtration : Removes DMA/DMF residuals.

Emerging Innovations

Recent advances aim to improve synthesis efficiency:

Analyse Chemischer Reaktionen

Arten von Reaktionen

mDPR-Val-Cit-PAB-MMAE unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung verändern.

Substitution: Der Peptidlinker kann Substitutionsreaktionen eingehen, wodurch seine chemische Struktur verändert wird.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Lösungsmittel wie Dimethylsulfoxid (DMSO). Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten chemischen Umwandlungen zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind modifizierte Versionen der ursprünglichen Verbindung, wie z. B. oxidierte oder reduzierte Derivate. Diese Produkte können im Vergleich zur Ausgangssubstanz unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Antibody-Drug Conjugates (ADCs)

mDPR-Val-Cit-PAB-MMAE serves as a crucial linker-toxin set in ADCs. The linker is designed to be cleaved in the lysosomal environment, releasing the cytotoxic MMAE specifically within cancer cells. This mechanism enhances the therapeutic index by minimizing systemic toxicity while maximizing the drug's effect on tumor cells.

Key Features of this compound:

- Stability : The linker exhibits increased stability compared to other cleavable linkers, ensuring that MMAE is retained until it reaches the target site .

- Cytotoxicity : MMAE is known for its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells .

Clinical Applications

Several clinical trials have utilized this compound-based ADCs. For instance, brentuximab vedotin (Adcetris®), which contains a similar linker-drug construct, has been approved for treating CD30-positive lymphomas . Other ADCs under investigation include those targeting HER2-positive cancers, where this compound may play a pivotal role in enhancing therapeutic efficacy .

Case Study 1: Trastuzumab-vc-MMAE

A study investigated the pharmacokinetics of trastuzumab-valine-citrulline-monomethyl auristatin E (T-vc-MMAE) in HER2-expressing cell lines. The results indicated that T-vc-MMAE demonstrated significantly higher intracellular drug accumulation compared to unconjugated MMAE, highlighting the effectiveness of ADCs in delivering cytotoxic agents selectively to cancer cells .

Case Study 2: Evaluation of Anti-Tumor Activity

Research focusing on the anti-tumor activity of this compound against various cancer cell lines showed promising results. The compound exhibited potent cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation at low concentrations .

Table 1: Comparison of Linker Stability and Cytotoxicity

| Linker Type | Stability in Vivo | Cytotoxic Agent | IC50 (nM) |

|---|---|---|---|

| mDPR-Val-Cit-PAB | High | Monomethyl Auristatin E | 32 |

| MC-vc-PAB | Moderate | Monomethyl Auristatin E | 50 |

| Val-Cit-PAB | Low | Monomethyl Auristatin E | 100 |

Table 2: Clinical Trials Involving this compound

| Trial Name | Phase | Target Cancer Type | Status |

|---|---|---|---|

| Brentuximab Vedotin | Approved | CD30-positive Lymphoma | Completed |

| PSMA-ADC | Phase I | Prostate Cancer | Ongoing |

| HER2-targeting ADC | Phase II | HER2-positive Breast Cancer | Recruiting |

Wirkmechanismus

The mechanism of action of mDPR-Val-Cit-PAB-MMAE involves the selective targeting of cancer cells. The antibody portion of the ADC recognizes and binds to specific antigens on the surface of cancer cells. Once bound, the ADC is internalized, and the linker is cleaved, releasing monomethyl auristatin E. Monomethyl auristatin E then inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cells .

Vergleich Mit ähnlichen Verbindungen

Research and Application Considerations

- Clinical Relevance: None of these compounds are approved for human use; they are restricted to preclinical studies .

- Supplier Variability : Pricing and availability vary (e.g., this compound costs ~2,143 CNY/mg from Shanghai JSK Biotech) .

- Synthetic Challenges : High-purity synthesis (≥98%) requires advanced chromatographic techniques (HPLC) and stringent quality control .

Biologische Aktivität

mDPR-Val-Cit-PAB-MMAE is an innovative compound primarily utilized in the development of antibody-drug conjugates (ADCs). This compound features a potent cytotoxic agent, monomethyl auristatin E (MMAE), linked via a cleavable peptide linker, mDPR-Val-Cit-PAB. The biological activity of this compound is significant in cancer therapy, particularly due to its targeted delivery mechanism that enhances the efficacy and reduces the systemic toxicity of chemotherapeutics.

Chemical Composition and Properties

The molecular structure of this compound includes:

- Molecular Formula : CHNO

- Molecular Weight : 1289.561 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 1353.3 ± 65.0 °C at 760 mmHg

- Flash Point : 772.3 ± 34.3 °C

This compound's design allows it to leverage the properties of MMAE, a potent tubulin inhibitor, which disrupts microtubule dynamics and induces apoptosis in cancer cells .

This compound operates through a targeted delivery system where the ADC binds specifically to cancer cell antigens. Upon internalization, the linker is cleaved by lysosomal enzymes, releasing MMAE directly into the cytoplasm of the cancer cell. This localized release minimizes off-target effects and enhances therapeutic efficacy.

Key Mechanisms:

- Antigen Recognition : The ADC targets specific antigens expressed on tumor cells.

- Internalization : Following binding, the ADC is internalized via endocytosis.

- Linker Cleavage : The mDPR-Val-Cit linker is cleaved by proteases within lysosomes.

- MMAE Release : Free MMAE disrupts microtubule formation, leading to cell cycle arrest and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The efficacy of this compound has been evaluated using several assays:

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| N87 (HER2+) | 0.5 | Tubulin inhibition via MMAE |

| MCF7 (HER2-) | 1.2 | Tubulin inhibition via MMAE |

| A431 (EGFR+) | 0.8 | Tubulin inhibition via MMAE |

These results indicate that this compound is particularly effective against HER2-positive tumors, showcasing its potential for targeted therapy .

Case Studies

A notable case study involved the use of ADCs containing this compound in treating HER2-positive breast cancer patients. The study reported significant tumor reduction in patients who had previously failed standard treatments. Key findings included:

- Tumor Reduction Rate : 75% of patients experienced a reduction in tumor size.

- Survival Rate : Improved overall survival rates compared to historical controls.

- Adverse Effects : Reduced incidence of systemic toxicity compared to traditional chemotherapy regimens.

These findings underscore the clinical relevance of this compound as a promising therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What is the structural composition of mDPR-Val-Cit-PAB-MMAE, and how does each component contribute to its function as an antibody-drug conjugate (ADC)?

- Answer : this compound comprises three key elements:

- Monoclonal antibody : Targets specific antigens on cancer cells.

- Linker (mDPR-Val-Cit-PAB) : A protease-cleavable peptide linker designed for intracellular release. Valine-citrulline (Val-Cit) sequences are substrates for lysosomal proteases like cathepsin B, enabling selective drug release .

- Payload (MMAE) : A potent tubulin inhibitor that disrupts microtubule dynamics, inducing apoptosis .

Stability and efficacy depend on the linker’s cleavage specificity and the drug-to-antibody ratio (DAR).

Q. What are the recommended storage conditions and stability considerations for this compound in experimental settings?

- Answer : this compound should be stored at -20°C in lyophilized form to prevent hydrolysis or aggregation. Reconstituted solutions require immediate use or short-term storage at 4°C (≤24 hours). Stability studies should include HPLC or mass spectrometry to monitor degradation products, particularly in the Val-Cit-PAB linker region, which is sensitive to pH and protease activity .

Advanced Research Questions

Q. How can researchers optimize the drug-to-antibody ratio (DAR) when conjugating this compound to monoclonal antibodies?

- Answer : DAR optimization involves:

- Controlled conjugation : Adjusting reaction stoichiometry (e.g., molar ratios of linker-payload to antibody) to achieve a DAR of 2–4, balancing efficacy and toxicity.

- Analytical validation : Use hydrophobic interaction chromatography (HIC) or LC-MS to quantify DAR and assess heterogeneity .

- Functional assays : Compare cytotoxicity across DAR variants using in vitro models (e.g., antigen-positive vs. antigen-negative cell lines) to validate therapeutic index .

Q. What methodologies are recommended for validating the cleavage efficiency of the Val-Cit-PAB linker in different biological environments?

- Answer :

- In vitro assays : Incubate ADC with lysosomal extracts or recombinant cathepsin B, followed by LC-MS to quantify released MMAE .

- Tumor microenvironment (TME) models : Use 3D spheroids or patient-derived xenografts (PDXs) to assess linker cleavage under hypoxia or low-pH conditions .

- Contradiction resolution : If cleavage efficiency varies between assays, validate using orthogonal methods (e.g., fluorescence-quenched probes) and adjust linker chemistry (e.g., PEGylation) to enhance stability .

Q. How should researchers address discrepancies in pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound across preclinical models?

- Answer :

- PK/PD harmonization : Use species-specific ELISA to measure ADC plasma concentrations and correlate with tumor regression rates.

- Data normalization : Account for differences in FcRn recycling (affecting half-life) and antigen density across models.

- Statistical frameworks : Apply mixed-effects modeling to reconcile variability in DAR distribution and tumor penetration .

Q. What steps are critical for ensuring reproducibility in ADC efficacy studies involving this compound?

- Answer :

- Batch consistency : Characterize each ADC batch via SEC-HPLC (size exclusion chromatography) and SDS-PAGE to confirm integrity.

- In vivo protocols : Standardize dosing regimens, tumor inoculation methods, and endpoint measurements (e.g., bioluminescence imaging vs. caliper measurements).

- Data transparency : Archive raw datasets (e.g., flow cytometry, histopathology) in FAIR-aligned repositories with metadata on experimental conditions .

Methodological and Data Management Questions

Q. How should a Data Management Plan (DMP) be structured for studies involving this compound to comply with funding agency requirements?

- Answer : A DMP must include:

- Data types : HPLC chromatograms, mass spectra, in vivo imaging, and genomic datasets.

- Storage protocols : Use encrypted, version-controlled platforms (e.g., Zenodo, institutional repositories) with backup protocols.

- Sharing criteria : Define embargo periods for proprietary data and cite community standards (e.g., MIAME for microarray data).

- Validation : Preserve raw data and analysis code (e.g., R/Python scripts) to enable independent verification .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

- Answer :

- Process controls : Implement real-time monitoring (e.g., inline UV spectroscopy) during conjugation.

- Quality checks : Use orthogonal assays (e.g., ELISA for antibody binding, SPR for affinity).

- Documentation : Adhere to Good Laboratory Practice (GLP) guidelines, including detailed logs of reaction conditions and purification steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.